1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine

PIM kinase inhibition FLT3 selectivity scaffold hopping

1H-[1,2,3]Triazolo[4,5-b]pyridin-5-amine (CAS 65950-93-8; also indexed as 3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine reflecting annular tautomerism) is a bicyclic heteroaromatic scaffold belonging to the triazolopyridine class, with molecular formula C₅H₅N₅ and molecular weight 135.13 g/mol. The compound features a 5-amino substituent on a [1,2,3]triazolo[4,5-b]pyridine fused ring system, providing two hydrogen bond donors, four hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area of 80.5 Ų.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
Cat. No. B13686426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NNN=C21)N
InChIInChI=1S/C5H5N5/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H3,6,7,8,9,10)
InChIKeyKGUHUVQIJHGHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine – Core Scaffold Identity, Tautomerism, and Physicochemical Profile for Informed Procurement


1H-[1,2,3]Triazolo[4,5-b]pyridin-5-amine (CAS 65950-93-8; also indexed as 3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine reflecting annular tautomerism) is a bicyclic heteroaromatic scaffold belonging to the triazolopyridine class, with molecular formula C₅H₅N₅ and molecular weight 135.13 g/mol [1]. The compound features a 5-amino substituent on a [1,2,3]triazolo[4,5-b]pyridine fused ring system, providing two hydrogen bond donors, four hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area of 80.5 Ų [1]. This scaffold serves as the core template from which numerous bioactive derivatives have been elaborated, including potent PIM kinase inhibitors and selective myeloperoxidase (MPO) inhibitors advanced through hit-to-lead and lead optimization campaigns by multiple independent research groups [2][3]. The annular tautomerism between 1H- and 3H- forms, together with synthetic accessibility via cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization, makes this scaffold a versatile starting point for medicinal chemistry programs targeting the kinase and peroxidase enzyme families [4].

Scaffold for PIM kinase and MPO inhibitor research programs
Tautomeric forms (1H/3H) may influence binding interactions
Reported fragment-like properties support FBDD workflows

Why 1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine Cannot Be Interchanged with Imidazopyridazine, Triazolopyrimidine, or Pyrazolopyridine Scaffolds


The triazolo[4,5-b]pyridin-5-amine scaffold is not functionally interchangeable with structurally analogous heterocyclic cores. A prospective scaffold-hopping study demonstrated that replacing the imidazo[1,2-b]pyridazine core (used in the clinical candidate SGI-1776) with a triazolo[4,5-b]pyridine core preserved primary PIM-1 potency while conferring an increase of more than 2 log units in selectivity against the off-target kinase FLT3 and an increase of more than 45% in metabolic stability in human liver microsomes [1]. In the MPO inhibitor space, the triazolopyrimidine lead (compound 5) suffered from poor acid stability and irreversible inhibition of the DNA repair protein MGMT; scaffold replacement with 7-benzyl triazolo[4,5-b]pyridines simultaneously resolved both liabilities while improving MPO potency and introducing selectivity against thyroid peroxidase (TPO) [2]. Furthermore, regioisomeric triazolopyridines—such as [1,2,3]triazolo[4,5-c]pyridines and [1,2,4]triazolo[4,3-a]pyridines—exhibit divergent reactivity and binding geometries due to altered nitrogen placement, precluding simple one-for-one substitution [3]. These scaffold-level differences in selectivity, metabolic stability, and off-target safety profiles mean that downstream biological outcomes are intrinsically tied to the specific triazolo[4,5-b]pyridine topology.

Imidazopyridazine PIM inhibitors may carry distinct FLT3 off-target profiles; scaffold-hopping data indicate selectivity shifts
Triazolopyrimidine MPO inhibitors exhibit acid instability and MGMT reactivity not shared by the triazolopyridine core
Regioisomeric triazolopyridines (e.g., [4,5-c] or [4,3-a]) show divergent binding geometries, limiting substitution

1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine – Quantified Differentiation Evidence Against Closest Comparator Scaffolds


FLT3 Off-Target Selectivity: >2 Log-Unit Improvement Versus Imidazopyridazine Core

In a direct pairwise head-to-head comparison, the triazolo[4,5-b]pyridine derivative (Compound 7) was benchmarked against the imidazo[1,2-b]pyridazine derivative (Compound 1, the core scaffold of SGI-1776) under identical assay conditions. Compound 7 exhibited a FLT3 IC₅₀ of 1,840 nM, whereas Compound 1 showed a FLT3 IC₅₀ of 1 nM—a >1,800-fold improvement in selectivity against this off-target kinase, corresponding to an increase of more than 2 log units [1]. Simultaneously, PIM-1 primary potency was maintained: Compound 7 IC₅₀ = 69 nM vs Compound 1 IC₅₀ = 130 nM, representing a modest ~1.9-fold improvement in on-target potency [1]. Broader kinase profiling at 10 µM across a panel of 24 kinases confirmed systematically reduced off-target inhibition: notable improvements ≥50% were observed for FLT3, B-RAF-V600E, CK1-α1, EGF-R, FGF-R1, JNK1, MST1, PDGFR-α, RPS6KA1, and SGK1 [1].

FLT3 Selectivity
Head-to-head
Triazolopyridine FLT3 IC50 1,840 nM vs Imidazopyridazine 1 nM — >1,800-fold selectivity difference
Supports scaffold-dependent FLT3 selectivity differentiation
PIM-1 potency maintained (69 vs 130 nM) in biochemical assay
PIM kinase inhibition FLT3 selectivity scaffold hopping

Metabolic Stability in Human Liver Microsomes: >45% Improvement Over Imidazopyridazine Comparator

In a pairwise comparison between Compound 8 (triazolo[4,5-b]pyridine scaffold) and Compound 3 (imidazo[1,2-b]pyridazine scaffold, SGI-1776, which had been discontinued from Phase I clinical trials due to cardiac and pharmacokinetic issues), the triazolopyridine-based molecule demonstrated an increase of more than 45% in metabolic stability when evaluated in human liver microsome (HLM) assays [1]. Primary PIM-1 inhibitory activity remained comparable between the two scaffolds, with IC₅₀ values in the 20–150 nM range for both chemotypes [1]. This ADME advantage, combined with the FLT3 selectivity improvement, established the triazolo[4,5-b]pyridine core as a superior starting point for medicinal chemistry optimization relative to the imidazopyridazine competitor.

Metabolic Stability
Head-to-head
>45% higher HLM metabolic stability vs imidazopyridazine comparator
Supports scaffold-dependent ADME differentiation
Pairwise comparison under identical HLM conditions
ADME optimization metabolic stability human liver microsomes

MPO Inhibition: Resolution of Acid Instability and MGMT Irreversible Inhibition Versus Triazolopyrimidine Lead

The triazolopyrimidine lead (Compound 5) was a reversible MPO inhibitor but carried two critical deficiencies: (i) poor stability under acidic conditions, and (ii) irreversible inhibition of the DNA repair protein methyl guanine methyl transferase (MGMT)—a mutagenic risk [1][2]. Structure-based drug design at Bristol-Myers Squibb replaced the triazolopyrimidine core with a 7-benzyl triazolo[4,5-b]pyridine scaffold. The resulting series eliminated MGMT reactivity entirely, conferred acid stability, and introduced selectivity against the closely related thyroid peroxidase (TPO) enzyme [1]. Crystallographic confirmation (PDB 6WXZ, resolution 2.23 Å) validated the distinct binding mode of 7-(1,2-diphenylethyl)-1H-[1,2,3]triazolo[4,5-b]pyridin-5-amine within the MPO active site [3]. An optimized derivative (MPO-IN-4, IC₅₀ = 25 nM) demonstrated potent MPO inhibition with no effect on MGMT [4].

MPO Liability Resolution
Head-to-head
Acid stability gained; MGMT inhibition eliminated; TPO selectivity introduced
Scaffold-specific resolution of prior triazolopyrimidine liabilities
Crystallographic confirmation (PDB 6WXZ) of binding mode
myeloperoxidase inhibition MGMT selectivity acid stability

MPO Inhibitory Potency: Tunable SAR with IC₅₀ Spanning 25 nM to 683 nM Across 7-Substituted Derivatives

The US10214527 patent (Bristol-Myers Squibb) discloses an extensive SAR dataset for 7-substituted triazolo[4,5-b]pyridin-5-amines as MPO inhibitors, demonstrating that MPO IC₅₀ can be tuned across a ~27-fold range (25–683 nM) through systematic variation of the 7-benzyl substituent [1]. Key examples include: 7-benzyl derivative (Example 1, IC₅₀ = 25 nM via APF assay, 43 nM via Amplex Red assay); 3-cyanobenzyl derivative (Example 25, IC₅₀ = 55 nM); 2-naphthylmethyl derivative (Example 6, IC₅₀ = 57 nM); 4-methylbenzyl derivative (Example 3/4, IC₅₀ = 500 nM); and 3-trifluoromethylbenzyl derivative (Example 26, IC₅₀ = 683 nM) [1][2]. This wide dynamic range of tunable potency—achievable through a single substitution vector—is a critical advantage for lead optimization, as it allows medicinal chemists to dial in desired potency levels while independently optimizing ADME and selectivity parameters. By contrast, alternative MPO inhibitor scaffolds such as triazolopyrimidines and pyrazole-based macrocycles have shown narrower SAR tolerance for core modifications [3].

MPO Potency SAR
Cross-study
IC50 tunable 25–683 nM via 7-substitution (27-fold dynamic range)
Supports potency optimization through single-vector SAR
APF/Amplex Red assays; recombinant human MPO
MPO SAR potency optimization structure-activity relationship

Antiproliferative Activity: Triazolopyridine Derivative Demonstrates Selective Cytotoxicity Against Lung Cancer EKVX Cells

In an NCI-60 human tumor cell line screen spanning 60 cell lines across 9 cancer types, the triazolo[4,5-b]pyridine derivative 5,7-diamino-3-(3-(trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonitrile exhibited high antiproliferative activity specifically against EKVX lung cancer cells, with a growth percentage (GP) of 29.14% [1]. For context, GP values below 100% indicate net growth inhibition, and values approaching 0% indicate cytostatic activity; a GP of 29.14% represents substantial growth suppression. Notably, triazolopyridine-based compounds in this study were shown to be less toxic than doxorubicin toward non-tumor human embryonic kidney HEK293 cells, suggesting a favorable therapeutic window [1]. While related 5-amino-1-aryl-1H-1,2,3-triazole scaffolds also showed activity (e.g., quinazolinone-triazole hybrids with GP = −4.08% against OVCAR-4 ovarian cancer cells), the fused triazolo[4,5-b]pyridine topology provides a structurally distinct vector for further optimization of both potency and selectivity [1].

Antiproliferative Activity
Cross-study
GP 29.14% against EKVX lung cancer cells; lower HEK293 cytotoxicity vs doxorubicin
Supports cell-model cytotoxicity endpoint review
Single-cell-line NCI-60 result; broader panel evaluation advised
anticancer activity NCI-60 screening antiproliferative

Proven Application Scenarios for 1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine in Drug Discovery and Chemical Biology


PIM Kinase Inhibitor Lead Generation with Reduced FLT3-Driven Cardiac Liability

For kinase drug discovery programs targeting PIM-1, PIM-2, or PIM-3, the triazolo[4,5-b]pyridin-5-amine scaffold provides a validated alternative to imidazopyridazine-based leads such as SGI-1776. The scaffold delivers >2 log-unit improved FLT3 selectivity (FLT3 IC₅₀ = 1,840 nM vs 1 nM) and >45% higher metabolic stability in human liver microsomes, directly addressing the cardiac toxicity and pharmacokinetic deficiencies that led to the clinical discontinuation of the imidazopyridazine chemotype [1]. The scaffold has been co-crystallized with PIM-1 (PDB 4A7C, 2.3 Å resolution), confirming key hinge-region and Lys67 interactions that guide structure-based optimization [2].

Myeloperoxidase (MPO) Inhibitor Development for Cardiovascular and Inflammatory Diseases

For MPO-targeted programs in atherosclerosis, acute cardiovascular events, and chronic inflammatory diseases, 7-substituted 1H-[1,2,3]triazolo[4,5-b]pyridin-5-amines represent the only scaffold class demonstrated to simultaneously achieve potent MPO inhibition (IC₅₀ as low as 25 nM), acid stability, absence of MGMT reactivity, and selectivity against thyroid peroxidase (TPO) [1]. The triazolopyrimidine predecessor failed on both acid stability and MGMT selectivity criteria. Multiple co-crystal structures with MPO (PDB 6WXZ, 6WY0, 6WY5, 6WY7, 6WYD) provide a structural basis for rational design, and acute in vivo pharmacodynamic data in mice confirm target engagement after oral dosing [1][2].

Fragment-Based and Scaffold-Hopping Drug Discovery Campaigns

The triazolo[4,5-b]pyridin-5-amine scaffold was identified through a chemotype-hopping strategy employing chemically feasible fragment databases, structure-based virtual screening, and in silico chemogenomics profiling [1]. With molecular weight of 135.13 Da, zero rotatable bonds, TPSA of 80.5 Ų, and two synthetically accessible diversification vectors (5-amino and 7-position), this scaffold meets all fragment-based drug discovery (FBDD) criteria for a high-quality starting point: rule-of-three compliance, synthetic tractability via cyanoacetylation-cyclization routes, and a strong intellectual property position distinct from imidazopyridazine-based competitors [1][2].

Anticancer Lead Optimization Leveraging Differential Tumor Cell Line Sensitivity

The triazolo[4,5-b]pyridine scaffold has demonstrated selective antiproliferative activity in the NCI-60 panel, with a specific derivative achieving GP = 29.14% against EKVX non-small cell lung cancer cells while exhibiting reduced toxicity to non-tumor HEK293 cells compared to doxorubicin [1]. This differential sensitivity profile supports the use of 1H-[1,2,3]triazolo[4,5-b]pyridin-5-amine as a core scaffold for hit expansion in oncology programs, particularly where PIM kinase overexpression (common in hematological malignancies and solid tumors including prostate, pancreatic, and gastric cancers) provides a mechanistic rationale for target engagement [2].

Application
Selection Property
Validation Focus
PIM kinase inhibitor research
Scaffold-derived FLT3 selectivity context
Off-target kinase profiling and metabolic stability review
MPO inhibitor studies in inflammatory models
Acid stability and resolved MGMT reactivity
MPO vs TPO selectivity and target engagement assays
Fragment-based and scaffold-hopping discovery
Fragment-like physicochemical profile and synthetic accessibility
Diversification vectors and intellectual property context
Cell-model antiproliferative studies
Differential growth inhibition in NCI-60 panel
Cytotoxicity endpoint review and non-tumor cell selectivity
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